6,6-Dimethylbicyclo[2.2.1]heptan-2-one 6,6-Dimethylbicyclo[2.2.1]heptan-2-one
Brand Name: Vulcanchem
CAS No.: 38476-45-8
VCID: VC16042087
InChI: InChI=1S/C9H14O/c1-9(2)5-6-3-7(9)8(10)4-6/h6-7H,3-5H2,1-2H3
SMILES:
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol

6,6-Dimethylbicyclo[2.2.1]heptan-2-one

CAS No.: 38476-45-8

Cat. No.: VC16042087

Molecular Formula: C9H14O

Molecular Weight: 138.21 g/mol

* For research use only. Not for human or veterinary use.

6,6-Dimethylbicyclo[2.2.1]heptan-2-one - 38476-45-8

Specification

CAS No. 38476-45-8
Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
IUPAC Name 6,6-dimethylbicyclo[2.2.1]heptan-2-one
Standard InChI InChI=1S/C9H14O/c1-9(2)5-6-3-7(9)8(10)4-6/h6-7H,3-5H2,1-2H3
Standard InChI Key FKHXZEXCJTWMDL-UHFFFAOYSA-N
Canonical SMILES CC1(CC2CC1C(=O)C2)C

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s core structure consists of a bicyclo[2.2.1]heptane skeleton, a norbornane derivative, with two methyl groups at the bridgehead carbon (C6) and a ketone at C2. The bicyclic system imposes significant steric constraints, influencing its reactivity and conformational stability. The IUPAC name, 6,6-dimethylbicyclo[2.2.1]heptan-2-one, reflects this arrangement .

Stereochemical Considerations

The bicyclo[2.2.1] framework introduces two bridgehead carbons (C1 and C4), creating a rigid structure that limits ring-flipping. The methyl groups at C6 enhance steric hindrance, further stabilizing the molecule. X-ray crystallography and computational models confirm the endo configuration of the ketone group, which minimizes non-bonded interactions .

Spectroscopic Characterization

  • 1H^1\text{H}-NMR: Signals at δ 2.87 (t, J=5.7HzJ = 5.7 \, \text{Hz}) correspond to protons adjacent to the ketone, while methyl groups resonate as singlets near δ 1.2 .

  • IR: A strong absorption band at 1715 cm1^{-1} confirms the presence of the carbonyl group .

Synthetic Methodologies

Diels-Alder-Based Routes

A patent (EP1254882A1) outlines a three-step synthesis starting from dicyclopentadiene and crotonaldehyde :

  • Diels-Alder Reaction: Cycloaddition of dicyclopentadiene with crotonaldehyde yields a bicyclic adduct.

  • Hydrogenation: Catalytic hydrogenation reduces double bonds.

  • Dehydration: Acid-mediated dehydration forms the ketone.

Monoterpene Oxidation

Chelucci et al. demonstrated an alternative route using (-)-β-pinene, a naturally abundant monoterpene :

  • Oxidation: (-)-β-Pinene is oxidized to (+)-nopinone (6,6-dimethylbicyclo[3.1.1]heptan-2-one) using Jones reagent.

  • Isomerization: Acid-catalyzed rearrangement converts the bicyclo[3.1.1] framework to bicyclo[2.2.1].

  • Hydrazone Formation: Reaction with N,NN,N-dimethylhydrazine yields a hydrazone intermediate, which is hydrolyzed to the ketone.

This approach achieves enantiomeric excess (>95% ee) and higher scalability .

Table 1: Comparison of Synthesis Methods

MethodStarting MaterialYield (%)Enantiomeric ExcessCost Efficiency
Diels-Alder Dicyclopentadiene50N/ALow
Monoterpene Oxidation (-)-β-Pinene75>95%High

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 45–47°C and a boiling point of 210°C at atmospheric pressure. The compound’s thermal decomposition begins at 250°C, producing CO and hydrocarbons .

Solubility and Reactivity

  • Solubility: Miscible with polar aprotic solvents (e.g., THF, DMSO) but insoluble in water.

  • Reactivity: The ketone undergoes nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., NaBH4_4) to form secondary alcohols .

Table 2: Key Physicochemical Data

PropertyValue
Molecular FormulaC9H14O\text{C}_9\text{H}_{14}\text{O}
Molecular Weight138.21 g/mol
Density0.98 g/cm3^3
Refractive Index1.485
LogP2.3

Applications in Organic Synthesis

Chiral Building Blocks

The rigid bicyclic framework and stereogenic centers make this compound a precursor for chiral ligands and catalysts. Chelucci et al. utilized it to synthesize 2-methyl-5,6,7,8-tetrahydroquinolines, which are key intermediates in asymmetric catalysis .

Pharmaceutical Intermediates

Functionalization at the ketone position yields derivatives with bioactivity. For example, hydrogenation produces 6,6-dimethylbicyclo[2.2.1]heptan-2-ol, a potential analgesic .

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